molecular formula C22H22N4O2 B2607593 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922635-11-8

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2607593
CAS No.: 922635-11-8
M. Wt: 374.444
InChI Key: KKQYFVLCROZHAT-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterases and calcium-binding proteins. The pyridazine ring in the compound is known to act as a phosphodiesterase inhibitor, which can modulate intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . Additionally, the compound’s interaction with calcium-binding proteins, such as troponin C, stabilizes calcium-induced conformational changes, enhancing its calcium-sensitizing effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of phosphodiesterases, leading to altered levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes can impact gene expression and cellular metabolism, promoting or inhibiting specific cellular functions. For instance, the compound’s calcium-sensitizing effects can enhance cardiac muscle contraction, making it a potential candidate for treating heart failure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of phosphodiesterases, inhibiting their activity and increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This inhibition can lead to the activation of protein kinase A and protein kinase G, which phosphorylate various target proteins, altering their activity and function. Additionally, the compound’s interaction with calcium-binding proteins, such as troponin C, stabilizes calcium-induced conformational changes, enhancing muscle contraction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biochemical activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound could be a viable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced cardiac muscle contraction and improved hemodynamic profiles . At higher doses, toxic effects have been observed, including arrhythmias and reduced cardiac output . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity, while others are inactive and excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterases and calcium-binding proteins . Additionally, the compound can be targeted to specific subcellular compartments, such as the sarcoplasmic reticulum in muscle cells, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the pyrrolidine moiety, and finally, the attachment of the benzamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: These compounds share the pyridazine ring and have diverse biological activities.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are used in various medicinal applications.

Uniqueness

What sets 3-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide apart is the combination of the pyrrolidine and pyridazine rings with the benzamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-19-9-5-7-17(15-19)22(27)23-18-8-4-6-16(14-18)20-10-11-21(25-24-20)26-12-2-3-13-26/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQYFVLCROZHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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